Aluminum phthalocyanine hydroxide

Description

Overview of Phthalocyanine (B1677752) Macrocycles in Contemporary Chemistry

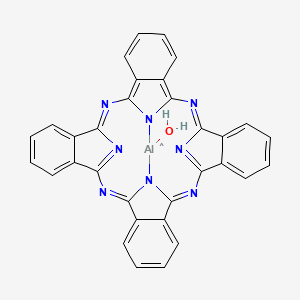

Phthalocyanines (Pcs) are a class of intensely colored, aromatic macrocyclic compounds that are structurally related to porphyrins. wikipedia.org These synthetic compounds are composed of four isoindole units linked by nitrogen atoms, forming a large 18-electron delocalized π-system that is responsible for their remarkable stability and distinct electronic properties. jchemrev.comsquarespace.com The central cavity of the phthalocyanine macrocycle can chelate a wide variety of metal and metalloid ions, leading to a vast family of metallophthalocyanines (MPcs) with tailored properties. squarespace.comchemeurope.com

The versatility of phthalocyanines stems from the ability to modify their structure through peripheral and axial substitutions. jchemrev.comsquarespace.com These modifications can fine-tune the electronic, optical, and solubility characteristics of the molecule, making them suitable for a broad range of applications. jchemrev.com In contemporary chemistry, phthalocyanines are investigated for their roles in catalysis, chemical sensing, the development of solar cells, and nonlinear optics. jchemrev.comresearchgate.net

Significance of Aluminum Phthalocyanine Systems in Advanced Materials and Photonic Research

Among the various metallophthalocyanines, aluminum phthalocyanine systems have emerged as particularly significant in the fields of advanced materials and photonics. The incorporation of an aluminum ion into the phthalocyanine macrocycle, often with an axial ligand such as a hydroxide (B78521) group, imparts specific properties that are highly desirable for technological applications.

Aluminum phthalocyanines are known for their strong absorption in the red and near-infrared (NIR) regions of the electromagnetic spectrum. nih.gov This characteristic is crucial for applications that require deep tissue penetration of light, such as photodynamic therapy (PDT). nih.govmdpi.com Furthermore, their high chemical and thermal stability makes them robust components in various material formulations. squarespace.comresearchgate.net In photonic research, the unique photophysical properties of aluminum phthalocyanines, including their ability to generate singlet oxygen with high quantum yields, are extensively explored. mdpi.com

Scope and Research Trajectories for Aluminum Phthalocyanine Hydroxide

The primary focus of this article is to provide a detailed analysis of the chemical compound "this compound." The subsequent sections will delve into its specific structural features, methods of synthesis, and its established and emerging applications.

Current research on this compound is multifaceted. One significant trajectory involves its application in photodynamic therapy, where scientists are working to enhance its efficacy and delivery to target tissues. nih.govnih.govnih.gov Another key area of investigation is its use in advanced materials, such as in the fabrication of thin films for electronic and optical devices. squarespace.com The aggregation behavior of this compound in different solvent systems is also a critical area of study, as this significantly influences its photophysical properties and performance in various applications. researchgate.netresearchgate.netresearchgate.net Future research is expected to further explore the potential of this compound in areas like optical data storage and gas sensing, driven by its unique light-absorbing and charge-carrying capabilities.

Compound Profile: this compound

| Property | Value |

| Chemical Formula | C₃₂H₁₇AlN₈O |

| Molecular Weight | 556.53 g/mol |

| Appearance | Blue to green powder |

| Solubility | Generally insoluble in water, soluble in some organic solvents |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

15554-15-1 |

|---|---|

Molecular Formula |

C32H17AlN8O |

Molecular Weight |

556.5 g/mol |

IUPAC Name |

aluminum;2,11,20,37,38,39-hexaza-29,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28(38),30(37),31,33,35-nonadecaene;hydroxide |

InChI |

InChI=1S/C32H16N8.Al.H2O/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H2/q-2;+3;/p-1 |

InChI Key |

QMBKZWHVFIDIRL-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Al]N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19.O |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC2=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)[N-]3.[OH-].[Al+3] |

solubility |

not available |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation of Aluminum Phthalocyanine Hydroxide Analogues

Advanced Synthetic Routes for Aluminum Phthalocyanine (B1677752) Hydroxide (B78521) Derivatives

The synthesis of aluminum phthalocyanine hydroxide derivatives can be broadly categorized into three main strategies: the foundational cyclotetramerization of phthalonitrile (B49051) precursors, post-synthetic modification of the axial ligand, and the introduction of substituents on the periphery of the macrocycle.

Classical and Modified Cyclotetramerization Approaches

The most fundamental method for synthesizing the phthalocyanine macrocycle is the cyclotetramerization of phthalonitrile or its derivatives. nih.gov This reaction is typically carried out at high temperatures in the presence of a metal salt, which acts as a template for the formation of the macrocyclic ring. evitachem.com For the synthesis of this compound, an aluminum salt such as aluminum chloride is used. nih.govevitachem.com The initial product is often an aluminum phthalocyanine chloride, which can then be hydrolyzed to the hydroxide form. evitachem.com

A common solvent for this reaction is a high-boiling point alcohol like 1-pentanol, and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is often added to facilitate the reaction. nih.govnih.gov The disappearance of the nitrile (-CN) peak in the infrared spectrum of the product confirms the successful cyclotetramerization. nih.gov

Modifications to this classical approach aim to improve yields, reduce reaction times, and introduce a wider range of functional groups. One such modification involves the use of microwave irradiation, which can significantly accelerate the reaction. jchemrev.com Another approach is solid-state synthesis, which reduces the amount of high-boiling, environmentally harmful solvents. aalto.fi

Post-Synthetic Axial Ligand Functionalization Strategies

Once the aluminum phthalocyanine macrocycle is formed, the axial hydroxide ligand can be replaced or modified through post-synthetic functionalization. This strategy allows for the fine-tuning of the molecule's properties without altering the core phthalocyanine structure. For instance, the hydroxide group can be substituted with other ligands, such as phenoxy groups, by reacting the chloroaluminum phthalocyanine precursor with the corresponding phenol. nih.gov This axial phenoxylation has been shown to influence the molecule's sensitivity in sensor applications. nih.gov

The choice of the axial ligand can significantly impact the electronic properties and intermolecular interactions of the phthalocyanine complex. nih.gov Studies on silicon phthalocyanines, which are structurally similar to their aluminum counterparts, have demonstrated that the functionalization of axial ligands affects energy transfer processes in donor-acceptor pairs. nih.gov This highlights the importance of axial ligand modification in designing phthalocyanines for specific applications.

Preparation of Peripherally Substituted this compound Complexes

Introducing substituents directly onto the peripheral positions of the phthalocyanine ring is a powerful method for modulating its solubility, aggregation behavior, and electronic properties. researchgate.netrsc.org This is typically achieved by starting with a substituted phthalonitrile precursor in the cyclotetramerization reaction. nih.govresearchgate.net A wide variety of substituents can be introduced, including alkyl, aryl, alkoxy, and thioether groups. researchgate.netumich.edusigmaaldrich.com

For example, the synthesis of aluminum 2(3), 9(10), 16(17), 23(24)-tetrakis-(sodium 2-mercaptoacetate) phthalocyanine is achieved through the cyclotetramerization of sodium 2-mercaptoacetate phthalonitrile. nih.gov Similarly, peripherally substituted phthalocyanines with bulky groups like 2,6-diisopropylphenoxy have been synthesized to control aggregation. nih.gov The introduction of these peripheral groups can cause a bathochromic (red) shift in the Q-band of the electronic absorption spectrum. researchgate.net

Spectroscopic and Diffraction-Based Structural Characterization Methodologies

A comprehensive understanding of the structure of this compound analogues is crucial for correlating their molecular architecture with their observed properties. A suite of spectroscopic techniques is employed for this purpose.

Electronic Absorption and Emission Spectroscopies for Molecular Structure Determination

Electronic absorption (UV-Vis) and fluorescence spectroscopies are fundamental tools for characterizing phthalocyanines. researchgate.netethernet.edu.et The UV-Vis spectrum of a typical metallophthalocyanine exhibits two main absorption regions: the intense Q-band in the visible region (around 600-700 nm) and the Soret or B-band in the near-UV region (around 300-400 nm). jchemrev.comresearchgate.net The Q-band, which corresponds to the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) of the phthalocyanine ring, is particularly sensitive to the central metal ion, axial ligands, and peripheral substituents. jchemrev.comresearchgate.net

For this compound in ethanol (B145695), the Q-band appears around 671 nm. researchgate.netresearchgate.net Aggregation of phthalocyanine molecules can lead to significant changes in the absorption spectrum, often resulting in the broadening or splitting of the Q-band. researchgate.netnih.gov The formation of dimers and higher-order aggregates can be monitored by observing these spectral changes. researchgate.netnih.gov

Fluorescence spectroscopy provides complementary information about the excited state properties of these molecules. researchgate.netresearchgate.net The emission spectrum is typically a mirror image of the Q-band absorption. ethernet.edu.et The fluorescence quantum yield and lifetime are sensitive to the molecular environment and can be used to probe interactions with other molecules or surfaces.

| Compound | Solvent | Absorption Maxima (nm) | Emission Maxima (nm) |

| This compound | Ethanol | ~353, ~671 researchgate.netresearchgate.net | ~680 researchgate.net |

| Chloroaluminum Phthalocyanine | N,N-dimethylformamide (DMF) | ~678 researchgate.net | ~685 researchgate.net |

| Sulfonated Aluminum Phthalocyanine | Aqueous Buffer (pH 7.4) | ~675 researchgate.net | Not specified |

Vibrational Spectroscopies (FTIR, Raman) for Ligand and Macrocycle Analysis

Fourier-transform infrared (FTIR) and Raman spectroscopies are powerful techniques for probing the vibrational modes of the phthalocyanine macrocycle and its associated ligands. FTIR spectroscopy is particularly useful for identifying the functional groups present in the molecule. nih.govnih.gov For instance, the successful formation of the phthalocyanine ring during synthesis can be confirmed by the disappearance of the characteristic C≡N stretching vibration of the phthalonitrile precursor. nih.gov The presence of a hydroxyl group in this compound can be identified by its O-H stretching vibration. researchgate.net The Al-O bond also exhibits a characteristic vibration in the FTIR spectrum. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. surfacesciencewestern.comyoutube.com The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. surfacesciencewestern.com

In the context of this compound (AlPcOH), XPS provides valuable insights into the surface chemistry and elemental distribution. For instance, analysis of the Al 2p peak can confirm the presence of aluminum in its +3 oxidation state, characteristic of its bonding within the phthalocyanine macrocycle and with the axial hydroxide ligand. The binding energy of the Al 2p peak in layered double hydroxides, which can be analogous systems, is observed around 74.5 eV, similar to aluminum hydroxide compounds like gibbsite and bayerite. mdpi.com

Furthermore, XPS can be employed to study the interfacial chemistry of thin films containing aluminum phthalocyanine derivatives. Studies on related systems, such as Al/Mg/PET interfaces, have demonstrated the ability of XPS to identify the formation of metal-organic complexes, for example, through the interaction of aluminum with carbonyl groups to form O-Al-C bonds. worldscientific.com High-resolution scans of the C 1s, N 1s, and O 1s regions can elucidate the bonding environments of these elements within the phthalocyanine structure and at its surface. For example, the N 1s spectrum can be deconvoluted to distinguish between the different nitrogen environments within the phthalocyanine ring, such as pyridinic and pyrrolic nitrogen atoms. researchgate.net

The quantitative capabilities of XPS allow for the determination of the atomic percentages of the constituent elements on the surface of AlPcOH samples. youtube.com This is crucial for verifying the stoichiometry and purity of synthesized materials. The technique is also highly sensitive to surface contamination and can be used to monitor the chemical transformation of related aluminum phthalocyanine complexes, such as the hydrolysis of chloroaluminum phthalocyanine (AlClPc) to AlPcOH. researchgate.net

Table 1: Representative XPS Data for Elemental Composition Analysis

| Element | Binding Energy (eV) | Atomic Concentration (%) | Chemical State/Bonding Environment |

| Al 2p | ~74.5 | Varies with sample | Al-O, Al-N |

| C 1s | ~285 | Varies with sample | C-C, C-H, C-N |

| N 1s | ~399 | Varies with sample | N-Al, C-N-C |

| O 1s | ~531 | Varies with sample | Al-O-H |

X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions. The analyzed material is finely ground, homogenized, and the average bulk composition is determined.

For this compound (AlPcOH) and its analogues, XRD is instrumental in determining their crystalline structure and identifying different polymorphic forms. Phthalocyanines are known to exist in various crystalline phases, such as α, β, and x-forms, which can significantly influence their physical and chemical properties. The XRD pattern of AlPcOH dispersed in a sol-gel glass shows a characteristic peak, which corresponds to a specific phase of the metal phthalocyanine. researchgate.net For instance, a study reported a characteristic peak at 25.2° for AlPcOH. researchgate.net

The transformation between different crystalline phases can be monitored using XRD. For example, the hydrolysis of chloroaluminum phthalocyanine (AlClPc) can lead to the formation of hydroxyaluminum phthalocyanine (AlPcOH) and subsequently the μ-(oxo)bis[phthalocyaninato] aluminum(III) dimer, with each species exhibiting a distinct XRD pattern. researchgate.net The recrystallization of these products can lead to changes in the surface morphology, which can also be indirectly observed through changes in the XRD patterns. researchgate.net

Furthermore, XRD is crucial in characterizing the crystallinity of AlPc nanoparticles. Crystalline AlPc nanoparticles have an absorption spectrum characteristic of crystalline AlPc, and their crystalline nature can be confirmed by their XRD pattern. nih.gov The diffraction patterns of crystalline aluminum hydroxides, which are related to the axial ligand of AlPcOH, show characteristic peaks for different polymorphs like bayerite, nordstrandite, and gibbsite. arizona.edu

Table 2: Representative XRD Peak Positions for Phthalocyanine Compounds

| Compound/Phase | 2θ (degrees) | Crystal System | Reference |

| AlPcOH | 25.2 | - | researchgate.net |

| CuPcS | 24.4 | - | researchgate.net |

| NiPcS | 24.8 | - | researchgate.net |

| β-form Metal Phthalocyanines | ~7-8, 25-28 | Monoclinic | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Substituted Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the content and purity of a sample as well as its molecular structure. ¹H and ¹³C NMR are the most commonly applied NMR techniques in the analysis of organic compounds. slideshare.net

For substituted aluminum phthalocyanine derivatives, ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure, including the position and nature of substituents on the phthalocyanine macrocycle. The chemical shifts of the protons on the aromatic rings of the phthalocyanine core are particularly informative. nih.govrsc.orgresearchgate.net For instance, in peripherally substituted phthalocyanines, the aromatic protons typically resonate in the range of δ 7.0-9.0 ppm. nih.govresearchgate.net The protons of substituents, such as alkyl or alkoxy groups, will appear in the aliphatic region of the spectrum. nih.gov

The aggregation behavior of phthalocyanines in solution can also be studied using NMR. Aggregation can lead to broadening of the NMR signals, making the acquisition of high-quality spectra, particularly ¹³C NMR spectra, challenging due to the low solubility and long relaxation times of quaternary carbons. researchgate.net The presence of a central metal ion like aluminum can also influence the chemical shifts of the nearby protons and carbons.

In the case of axially substituted silicon phthalocyanines, which are analogous to aluminum phthalocyanine systems, ¹H NMR has been used to study the effect of axial ligands on the molecular configuration. nih.gov The protons of the axial ligands can be significantly shifted due to the ring current effect of the phthalocyanine macrocycle. researchgate.netnih.gov This effect can provide information about the proximity and orientation of the axial ligand relative to the macrocycle.

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Phthalocyanines

| Protons | Chemical Shift Range (ppm) | Notes | Reference |

| Aromatic (Pc ring) | 7.0 - 9.0 | Dependent on substitution pattern and solvent | nih.govresearchgate.net |

| Peripheral Alkoxy (OCH₂) | 4.2 - 5.2 | Shifts can vary with substituent and metal center | nih.gov |

| Axial Ligand Protons | Can be significantly upfield shifted | Due to ring current effect | researchgate.netnih.gov |

| Inner Core N-H (metal-free) | -4 to 0 | Disappear upon metallation | nih.gov |

Molecular Modification Strategies and Their Impact on Structural Features

Peripheral Substituent Effects on Macrocycle Conformation and Electron Distribution

The introduction of peripheral substituents onto the phthalocyanine macrocycle is a key strategy to modulate its chemical and physical properties. These substituents can significantly influence the conformation of the macrocycle and the electron distribution within the π-system.

Electron-withdrawing groups, such as fluorine or perfluoroalkyl groups, can have a profound impact on the electronic structure of the phthalocyanine. nih.govusu.edunih.gov They can increase the ionization potential and electron affinity of the molecule, making it a better electron acceptor. nih.govusu.edu Density Functional Theory (DFT) calculations have shown that peripheral fluorination can alter the ground state of some metal phthalocyanines and lead to large changes in molecular orbital energy levels. nih.gov This modification of the electronic properties can also influence the charge transfer characteristics between the phthalocyanine and other molecules. rsc.org

Conversely, electron-donating groups, such as alkoxy or alkyl groups, can increase the electron density on the phthalocyanine ring. This can affect the molecule's redox potentials and its absorption spectrum. The presence of bulky substituents can also hinder intermolecular interactions and reduce aggregation, which is often a problem for unsubstituted phthalocyanines. researchgate.net The steric hindrance provided by these groups can enforce a non-planar conformation on the macrocycle, which can further alter its electronic properties.

The position of the substituents (peripheral vs. non-peripheral) also plays a crucial role in determining their effect. The numbering scheme for the phthalocyanine core helps to define the location of these substituents. researchgate.net The solubility of phthalocyanines can be significantly improved by the introduction of appropriate peripheral substituents, which is essential for their processing and application. jchemrev.com

Axial Ligand Chemistry and Coordination Sphere Influence on Aluminum Phthalocyanine Systems

The axial ligand bound to the central aluminum atom in a phthalocyanine complex plays a critical role in defining the properties of the molecule. The coordination sphere, which includes the axial ligand(s), directly influences the electronic structure, stability, and reactivity of the aluminum phthalocyanine system. nih.govnih.govwikipedia.org

The nature of the axial ligand can modulate the electronic properties of the central metal ion and, by extension, the entire macrocycle. For example, the substitution of a chloro ligand with a fluoro ligand in aluminum phthalocyanine results in a significant blue shift in the absorbance spectrum and a change in the HOMO energy level. rsc.org This highlights the strong influence of the axial ligand on the optoelectronic properties.

Axial ligands can also affect the photophysical properties of phthalocyanines. Studies on silicon phthalocyanines, which are structurally similar to aluminum phthalocyanines, have shown that the type of axial ligand can influence triplet quantum yields and lifetimes. nih.govresearchgate.net Electron-withdrawing axial ligands can lead to a redshift of the Q-band and lower fluorescence quantum yields compared to electron-donating ligands. researchgate.net

Furthermore, the axial ligand can dictate the intermolecular interactions and solid-state packing of aluminum phthalocyanine molecules. The hydrolysis of chloroaluminum phthalocyanine to hydroxyaluminum phthalocyanine, for instance, involves a change in the axial ligand that can lead to different crystalline structures and morphologies. researchgate.net The coordination of bidentate ligands to the metal center can even lead to the formation of one-dimensional coordination polymers, creating materials with unique electronic properties. mdpi.com

Table 4: Impact of Axial Ligands on Aluminum Phthalocyanine Properties

| Axial Ligand | Effect on Electronic Properties | Effect on Photophysical Properties | Structural Influence |

| -Cl | Reference point for comparison | - | Can be hydrolyzed |

| -OH | - | Can influence aggregation | Can form hydrogen bonds |

| -F | Increases HOMO-LUMO gap | Blue-shifts absorption | Can form fluorine-bridged stacks |

| Organic Ligands | Modulates redox potentials | Affects quantum yields and lifetimes | Influences solubility and packing |

Photophysical Phenomena and Excited State Dynamics of Aluminum Phthalocyanine Hydroxide

Fundamental Photophysical Principles of Aluminum Phthalocyanine (B1677752) Systems

The electronic absorption spectrum of aluminum phthalocyanine hydroxide (B78521), like other phthalocyanines, is characterized by two principal absorption regions: the Q-band and the B-band (also known as the Soret band). researchgate.netjchemrev.com These absorptions arise from π-π* electronic transitions within the large, aromatic 18-π-electron macrocycle of the phthalocyanine molecule. jchemrev.comresearchgate.net

The most prominent feature is the intense Q-band, which appears in the visible region of the electromagnetic spectrum, typically between 600 and 700 nm. researchgate.netjchemrev.com This absorption is responsible for the characteristic blue-green color of phthalocyanines. jchemrev.com The Q-band corresponds to the electronic transition from the highest occupied molecular orbital (HOMO), an a₁ᵤ orbital in D₄ₕ symmetry, to the lowest unoccupied molecular orbital (LUMO), a degenerate e₉ orbital (S₀ → S₁ transition). researchgate.netresearchgate.net The exact position and shape of the Q-band are sensitive to the central metal ion, axial ligands, solvent, and aggregation state of the molecules. researchgate.netnih.gov For instance, aggregation can lead to the appearance of new bands or shifts in the main monomer band. researchgate.net The Q-band's position in the red part of the spectrum is particularly significant for applications like photodynamic therapy, as it falls within the "therapeutic window" where light has maximum penetration depth in biological tissues. researchgate.net

The second significant absorption feature is the B-band, or Soret band, located in the near-ultraviolet (UV) region, around 300-400 nm. researchgate.netjchemrev.com This band is generally less intense than the Q-band. It originates from electronic transitions from deeper π-orbitals to the LUMO or from the HOMO to higher-energy unoccupied orbitals, often described as the S₀ → S₂ transition. jchemrev.comresearchgate.netacs.org The B-band is attributed to transitions like a₂ᵤ and b₂ᵤ to the e₉ LUMO. researchgate.net

Following the absorption of a photon and promotion to an excited singlet state (S₁ or S₂), the aluminum phthalocyanine hydroxide molecule must dissipate the excess energy to return to its stable ground state (S₀). This relaxation occurs through several competing pathways, as illustrated in the Jablonski diagram.

Vibrational Relaxation and Internal Conversion: Regardless of the initial excited state (S₁ or S₂), the molecule rapidly undergoes non-radiative vibrational relaxation to the lowest vibrational level of the first excited singlet state (S₁). If initially excited to a higher electronic state like S₂, it quickly returns to S₁ via internal conversion, a non-radiative process.

Fluorescence: From the S₁ state, the molecule can return to the ground state (S₀) by emitting a photon. This radiative process is known as fluorescence. The emitted photon is of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

Intersystem Crossing (ISC): A crucial pathway for photosensitization is intersystem crossing, a non-radiative transition where the spin of the excited electron is inverted, moving the molecule from the first excited singlet state (S₁) to the lower-energy first excited triplet state (T₁). nih.gov The presence of a central metal atom with a heavy-atom effect, such as aluminum, can promote this transition, leading to a higher triplet quantum yield. mdpi.com

Phosphorescence: The molecule in the triplet state (T₁) can relax to the ground state (S₀) by emitting a photon. This process, called phosphorescence, is spin-forbidden and therefore occurs on a much longer timescale (microseconds to seconds) than fluorescence (nanoseconds). It is often very weak at room temperature in solution.

Non-Radiative Decay: At every stage, the excited states (S₁ and T₁) can also relax to lower energy states via non-radiative decay, where the excitation energy is converted into heat through vibrational interactions with the surrounding solvent molecules. Free rotation of peripheral substituents on the phthalocyanine ring can increase the rate of non-radiative decay. comu.edu.tr

The efficiency of each pathway is described by its respective quantum yield (Φ). The sum of the quantum yields for fluorescence (Φ_F_), intersystem crossing (which is approximately equal to the triplet quantum yield, Φ_T_), and other non-radiative decay processes from the S₁ state equals one. The competition between these pathways, particularly between fluorescence and intersystem crossing, is fundamental to the photophysical behavior of this compound.

Singlet and Triplet State Characterization

The triplet state is of paramount importance for the application of aluminum phthalocyanines as photosensitizers. Its properties, specifically its lifetime (τ_T_) and quantum yield (Φ_T_), dictate the efficiency of subsequent photochemical processes. Aluminum phthalocyanines are known to possess long-lived triplet states, with lifetimes often reported in the range of 0.1 to 1 millisecond. researchgate.net This extended lifetime provides a greater opportunity for the excited molecule to interact with its surroundings, particularly molecular oxygen. researchgate.netunirioja.es

The triplet quantum yield (Φ_T_) represents the fraction of absorbed photons that result in the formation of the triplet state via intersystem crossing. For aluminum phthalocyanines, this value is typically high, as the central aluminum atom enhances the rate of intersystem crossing from the S₁ state. This process is highly competitive with fluorescence. A study on disulphonated aluminum phthalocyanine (AlPcS₂) in aqueous solution demonstrated the dependence of the triplet quantum yield on the pH of the environment, which influences the axial ligands attached to the central aluminum atom. nih.gov

| Compound | Solvent/Environment | Triplet Quantum Yield (Φ_T) | Reference |

| Disulphonated Aluminum Phthalocyanine (AlPcS₂) | Aqueous Solution | pH-dependent | nih.gov |

| Metal-free Phthalocyanine (H₂Pc) | Chloronaphthalene | ~0.14 | rsc.org |

| Copper Phthalocyanine (CuPc) | Chloronaphthalene | >0.70 | rsc.org |

This table includes comparative data to highlight the influence of the central metal on triplet state formation.

The long-lived and efficiently populated triplet state of this compound is the key precursor for the generation of singlet oxygen (¹O₂), a highly reactive and cytotoxic species. The primary mechanism for this is a Type II photosensitization process. nih.gov In this pathway, the phthalocyanine in its triplet state (T₁) transfers its excitation energy to ground-state molecular oxygen (³O₂), which is naturally a triplet. This energy transfer process, governed by the Dexter mechanism, returns the phthalocyanine to its ground state (S₀) and excites the molecular oxygen to its highly reactive singlet state (¹O₂).

The efficiency of this process is quantified by the singlet oxygen quantum yield (Φ_Δ_), which measures the fraction of absorbed photons that lead to the formation of a singlet oxygen molecule. unirioja.es Aluminum phthalocyanines are recognized as highly efficient singlet oxygen generators. researchgate.net However, the measured quantum yield is highly sensitive to the molecular environment. Aggregation of phthalocyanine molecules, which can occur in aqueous solutions, typically leads to a significant decrease in the singlet oxygen quantum yield because the excited state is quenched through non-radiative pathways within the aggregate. researchgate.net

The chemical structure, particularly the substituents on the phthalocyanine ring, also plays a critical role. Studies on various sulfonated aluminum phthalocyanines have shown that the degree and position of sulfonation affect aggregation and, consequently, the singlet oxygen yield. researchgate.net Monomeric forms are significantly more effective at generating ¹O₂ than dimers or higher aggregates. researchgate.net

| Compound | Solvent/Environment | Singlet Oxygen Quantum Yield (Φ_Δ) | Reference |

| Sulfonated AlPc (monomeric, ~3 sulfo groups) | Aqueous buffer (pH 7.4) | 0.42 ± 0.06 | researchgate.netresearchgate.net |

| Aluminum tetra-4-sulfophthalocyanine (dimeric) | Aqueous buffer (pH 7.4) | 0.22 ± 0.03 | researchgate.net |

| Sulfonated AlPc (~2 sulfo groups, aggregated) | Aqueous buffer (pH 7.4) | 0.01 | researchgate.net |

| Sulfonated AlPc (~2 sulfo groups) | Aqueous buffer + Triton X-100 | 0.15 ± 0.02 | researchgate.net |

| Zinc(II) Phthalocyanine (Standard) | DMSO | 0.67 | researchgate.net |

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence is the radiative decay pathway from the first excited singlet state (S₁) to the ground state (S₀). The fluorescence emission spectrum of this compound is typically a mirror image of its Q-band absorption spectrum. This radiative process directly competes with intersystem crossing. Consequently, photosensitizers like aluminum phthalocyanine that have a high triplet quantum yield and are efficient singlet oxygen generators tend to have a lower fluorescence quantum yield (Φ_F_). comu.edu.tr

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed. It is a critical parameter for characterizing the photophysical behavior of the molecule. The value of Φ_F_ is highly dependent on the molecule's environment, including the solvent and its aggregation state. Aggregation generally quenches fluorescence, leading to a much lower quantum yield compared to the monomeric species. rsc.org

For example, a study of hydroxoaluminium tricarboxymonoamidephthalocyanine adsorbed on microgranular cellulose (B213188) found an observed fluorescence quantum yield in the range of 0.07 to 0.29, which, after correcting for re-absorption effects, yielded a true fluorescence quantum yield of 0.46 ± 0.02. rsc.org In a different context, crystalline aluminum phthalocyanine nanoparticles within HeLa cells exhibited a very low fluorescence quantum yield of 1% (0.01), whereas a molecular form of the photosensitizer ("Photosens") showed a yield of 13% (0.13) in the same cells. nih.gov This highlights the dramatic effect of the physical state and local environment on the de-excitation pathways. The pH has also been shown to affect the fluorescence quantum yield of sulfonated aluminum phthalocyanines. nih.gov

| Compound/System | Environment | Fluorescence Quantum Yield (Φ_F) | Reference |

| Hydroxoaluminium tricarboxymonoamidephthalocyanine | Adsorbed on cellulose | 0.46 ± 0.02 (corrected) | rsc.org |

| Aluminum Phthalocyanine Nanoparticles (AlPc NPs) | HeLa cells | 0.01 | nih.gov |

| "Photosens" (molecular AlPc) | HeLa cells | 0.13 | nih.gov |

| Disulphonated Aluminum Phthalocyanine (AlPcS₂) | Aqueous Solution | pH-dependent | nih.gov |

| Unsubstituted Zinc Phthalocyanine (Standard) | DMSO | 0.20 | researchgate.net |

Methodologies for Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to the photons absorbed. A precise determination of this value is fundamental for characterizing the photophysical behavior of this compound. The most common and reliable method for measuring ΦF is the comparative method, which utilizes a well-characterized fluorescent standard compound with a known quantum yield. horiba.com

The core principle of this method involves comparing the fluorescence intensity of the test sample (this compound) with that of the standard. To ensure accuracy, solutions of both the standard and the test sample are prepared in the same solvent, and their concentrations are adjusted to have identical absorbance values at the same excitation wavelength. horiba.com This condition ensures that both samples absorb an equal number of photons. Under these conditions, the ratio of the integrated fluorescence intensities of the test sample and the standard is directly proportional to the ratio of their fluorescence quantum yields. horiba.com

The calculation is performed using the following equation:

ΦX = ΦST * (IX / IST) * (AST / AX) * (nX2 / nST2)

Where:

Φ is the fluorescence quantum yield.

I is the integrated fluorescence intensity (area under the emission curve).

A is the absorbance at the excitation wavelength.

n is the refractive index of the solvent.

The subscripts X and ST denote the test sample and the standard, respectively.

When the same solvent is used for both sample and standard (nX = nST) and the absorbances are matched (AX = AST), the equation simplifies, making the unknown quantum yield a direct ratio of the integrated intensities. horiba.com For instance, studies on related compounds like tetrasulphonated aluminum phthalocyanine have determined fluorescence quantum yields using steady-state excitation, yielding a value of 0.51 in one such study. nih.gov Data for the analysis is typically acquired using spectrofluorometers, and it is crucial to work within a concentration range where the absorbance is low (typically < 0.1) to avoid inner filter effects and self-quenching. horiba.com

Factors Influencing Fluorescence Efficiency

The fluorescence efficiency of this compound is not an intrinsic constant but is highly sensitive to a variety of external and internal factors. These factors can significantly alter the de-excitation pathways of the molecule, either promoting or diminishing its fluorescence emission.

Aggregation: One of the most significant factors is molecular aggregation. researchgate.net this compound, being a large, planar, and hydrophobic molecule, has a strong tendency to self-aggregate in aqueous or polar solvents. researchgate.netresearchgate.net This aggregation is known to quench fluorescence, promoting non-radiative decay pathways like photo-thermal conversion and reducing the efficiency of intersystem crossing. nih.gov Studies on AlPcOH in water/ethanol (B145695) mixtures have shown that in solutions with low water content (<30%), the molecule exists primarily in its monomeric, fluorescent form. However, as the water percentage increases, aggregation becomes more pronounced, leading to a decrease in fluorescence. researchgate.netresearchgate.net

Solvent Environment: The nature of the solvent plays a critical role. The polarity of the solvent can influence the degree of aggregation and the stability of the excited state. researchgate.netmdpi.com The interaction between the phthalocyanine molecule and the solvent can lead to shifts in the absorption and emission spectra. researchgate.net For example, the photodegradation kinetics of similar phthalocyanines, which competes with fluorescence, are known to be significantly different in coordinating solvents like DMSO compared to non-coordinating solvents like benzene. mdpi.com

pH of the Medium: The pH of the surrounding environment can have a profound effect on the spectral characteristics of aluminum phthalocyanines. Research on Aluminum Phthalocyanine nanoparticles has demonstrated that fluorescence intensity is pH-dependent. nih.gov In these studies, fluorescence was observed to increase significantly in acidic environments (e.g., pH 4.5), which mimics the conditions inside cellular lysosomes. nih.gov This pH-dependent behavior can be accompanied by shifts in the absorption and fluorescence maxima and changes in the fluorescence decay kinetics. nih.gov

Presence of Quenchers: Fluorescence can be diminished by the presence of other molecules known as quenchers. This quenching can occur through different mechanisms, such as dynamic (collisional) quenching or static quenching (formation of a non-fluorescent complex). The fluorescence of aluminum and zinc phthalocyanine carboxylates has been shown to be quenched by benzoquinone through a diffusion-controlled dynamic mechanism. nih.govresearchgate.net Static quenching has also been observed in systems where a sulfonated aluminum phthalocyanine forms a non-fluorescent ion-pair associate with a cationic phthalocyanine compound. nih.gov

Table 1: Summary of Factors Affecting Fluorescence Efficiency of this compound

| Factor | Effect on Fluorescence | Underlying Mechanism | Reference |

| Aggregation | Decrease (Quenching) | Promotes non-radiative decay (e.g., photo-thermal conversion) and reduces intersystem crossing efficiency. | researchgate.netnih.gov |

| Solvent Polarity | Varies | Influences the degree of aggregation and can cause spectral shifts due to solute-solvent interactions. | researchgate.netresearchgate.net |

| pH | Dependent (Increase in acidic media) | Protonation or conformational changes can alter the electronic state of the molecule, affecting its ability to fluoresce. | nih.gov |

| Quenchers | Decrease (Quenching) | Energy transfer or complex formation with quenching molecules provides an alternative, non-fluorescent de-excitation pathway. | nih.govresearchgate.netnih.gov |

Spectrofluorometry in Photophysical Investigations

Spectrofluorometry is an indispensable tool for investigating the photophysical properties of this compound. This technique involves measuring the fluorescence emission of a sample after excitation with light of a specific wavelength. The resulting data provides deep insights into the molecule's electronic structure and its interaction with the local environment. nih.gov

By scanning the excitation wavelength while monitoring the emission at a fixed wavelength, an excitation spectrum is obtained. This spectrum is often a mirror image of the absorption spectrum and helps identify the wavelengths of light that are most effective at inducing fluorescence. researchgate.net Conversely, by exciting the sample at a fixed wavelength and scanning the emitted light, a fluorescence emission spectrum is recorded. This spectrum reveals the distribution of wavelengths emitted as the molecule returns from the excited singlet state (S₁) to the ground state (S₀) and is characteristic of the fluorophore.

Furthermore, advanced spectrofluorometry techniques like time-correlated single-photon counting (TCSPC) are used to measure the fluorescence lifetime (τF). nih.gov This is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. The fluorescence lifetime is sensitive to the molecule's environment and can be altered by quenching processes or changes in solvent. nih.govnih.gov Therefore, spectrofluorometry is crucial for determining quantum yields, studying environmental effects, and elucidating the complex excited-state dynamics of this compound. nih.gov

Excited State Relaxation Pathways and Kinetics

Non-radiative Decay Mechanisms and Energy Dissipation

Upon absorption of a photon, an this compound molecule is promoted to an excited singlet state (S₁). While fluorescence is one possible pathway for returning to the ground state (S₀), it competes with several non-radiative decay mechanisms. In these processes, the excitation energy is dissipated without the emission of a photon.

The primary non-radiative pathway is internal conversion , a rapid process where the molecule transitions from a higher electronic state to a lower one (e.g., S₁ to S₀). The excess energy is converted into vibrational energy, which is then quickly dissipated to the surrounding solvent molecules as heat. nih.gov This photo-thermal conversion is particularly favored when the phthalocyanine molecules are aggregated. The close proximity of molecules in an aggregate provides an efficient channel for the dissipation of energy, thereby quenching fluorescence. nih.gov

Intersystem Crossing Processes and Triplet State Population

A critically important relaxation pathway for metallophthalocyanines, including this compound, is intersystem crossing (ISC) . nih.gov This is a non-radiative process where the molecule transitions from the lowest excited singlet state (S₁) to a lower-energy, but long-lived, triplet state (T₁). nih.govinstras.com This transition involves a change in the spin multiplicity of an electron, which is formally forbidden but becomes possible due to spin-orbit coupling, a phenomenon enhanced by the presence of a central metal atom in the phthalocyanine macrocycle.

The population of the triplet state is highly efficient for many metallophthalocyanines. instras.comresearchgate.net Once in the triplet state, the molecule has a significantly longer lifetime (microseconds to milliseconds) compared to the singlet state (nanoseconds). researchgate.net This long lifetime allows the excited molecule to participate in further photochemical reactions, most notably the transfer of energy to molecular oxygen (O₂) to generate highly reactive singlet oxygen (¹O₂). This process is the foundation of photodynamic therapy (PDT), where phthalocyanines act as photosensitizers. nih.gov The efficiency of triplet state formation, known as the triplet quantum yield (ΦT), is a key parameter in evaluating the potential of a phthalocyanine for such applications. researchgate.net

Photodegradation Kinetics and Photostability Enhancement

Photostability, the resistance of a molecule to decomposition under light, is a crucial property for any practical application. This compound, like other phthalocyanines, can undergo photodegradation, which is an irreversible photochemical alteration of its structure. This process competes with the desired photophysical pathways of fluorescence and intersystem crossing.

Photodegradation is typically an oxidative process, often involving reactions between the excited phthalocyanine molecule and molecular oxygen. mdpi.com The energy absorbed by the phthalocyanine is sufficient to sensitize the formation of reactive oxygen species, which can then attack the macrocycle itself, leading to its decomposition. mdpi.com The main product of this degradation is often identified as phthalimide.

The kinetics of the photodegradation process are frequently observed to follow first-order kinetics with respect to the phthalocyanine concentration. mdpi.com The rate of this decomposition is not constant but depends heavily on several factors:

Molecular Structure: The specific ligands attached to the central metal can influence stability. For instance, studies on indium phthalocyanines showed that the presence of an iodide ligand enhanced the rate of decomposition. mdpi.com

Solvent: The solvent environment plays a significant role. The solubility and reactivity of oxygen differ between solvents, and specific interactions between the solvent and the phthalocyanine can affect the degradation pathway. mdpi.com

Enhancing photostability is key to developing robust photosensitizers. This can be approached by modifying the molecular structure to be more resistant to oxidative attack or by controlling the formulation and environment to minimize the presence of species that promote degradation.

Table 2: Summary of Photodegradation Characteristics of Phthalocyanines

| Parameter | Description | Significance | Reference |

| Mechanism | Primarily an oxidative process, often mediated by reactive oxygen species. | The molecule's own photosensitizing ability can lead to its self-destruction. | mdpi.com |

| Kinetics | Typically follows a first-order decay reaction. | The rate of degradation is directly proportional to the concentration of the phthalocyanine. | mdpi.com |

| Influencing Factors | Solvent, molecular structure (ligands), presence of oxygen. | Photostability can be tuned by changing the chemical environment or modifying the molecule. | mdpi.com |

| Main Product | Phthalimide | Indicates the cleavage of the macrocyclic ring structure. | mdpi.com |

Photoinduced Electron and Energy Transfer Dynamics in this compound Systems

Photoinduced electron transfer (PET) and energy transfer are fundamental processes that dictate the de-excitation pathways of photo-activated molecules like this compound (AlPcOH). These dynamics are critical in applications ranging from photocatalysis to photodynamic therapy. The processes involve the transfer of an electron or electronic excitation energy from a donor molecule to an acceptor molecule, driven by the absorption of light.

Upon photoexcitation, AlPcOH is elevated from its ground state (S₀) to an excited singlet state (S₁). From this state, it can relax through several competing pathways: fluorescence, intersystem crossing to a triplet state (T₁), or non-radiative decay. In the presence of suitable molecular partners, two additional crucial pathways become available: photoinduced electron transfer and energy transfer.

Photoinduced Electron Transfer (PET): In a PET process, the excited AlPcOH can act as either an electron donor or an acceptor.

As a donor: The excited AlPcOH transfers an electron to an acceptor molecule (A), resulting in the formation of a radical cation (AlPcOH•⁺) and a radical anion (A•⁻).

AlPcOH + hν → *AlPcOH

*AlPcOH + A → AlPcOH•⁺ + A•⁻

As an acceptor: The excited AlPcOH receives an electron from a donor molecule (D), leading to a radical anion (AlPcOH•⁻) and a radical cation (D•⁺).

AlPcOH + hν → *AlPcOH

*AlPcOH + D → AlPcOH•⁻ + D•⁺

The efficiency of PET is governed by the thermodynamic driving force, which is related to the redox potentials of the donor and acceptor pair and the excitation energy of the phthalocyanine. The formation of these charge-separated states is often detected using transient absorption spectroscopy, which can identify the unique spectral signatures of the radical ions. For instance, studies on related metallophthalocyanines have shown that intramolecular charge transfer can be a significant de-excitation pathway, with its efficiency being tunable by modifying the electronic properties of the macrocycle. nih.govnih.gov

Photoinduced Energy Transfer: In this process, the excitation energy from *AlPcOH is transferred to an acceptor molecule, which is consequently raised to its own excited state. This process is highly dependent on the spectral overlap between the emission spectrum of the donor (AlPcOH) and the absorption spectrum of the acceptor, as well as the distance and orientation between the two molecules.

*AlPcOH + A → AlPcOH + *A

A notable example, while not involving AlPcOH directly, is the quenching of chloroaluminum phthalocyanine (AlClPc) fluorescence by nanographene oxide (nGO). nih.gov This quenching is attributed to an energy transfer mechanism, highlighting how the proximity of an acceptor can dramatically alter the photophysical fate of an excited phthalocyanine. nih.gov The aggregation state of the phthalocyanine is also a critical factor, as aggregation can introduce new de-excitation pathways that compete with or facilitate energy transfer. nih.gov

The aggregation of AlPcOH, particularly in aqueous environments, is a well-documented phenomenon that significantly influences its excited state dynamics. ccspublishing.org.cn The formation of H- or J-aggregates can alter the electronic energy levels and provide rapid non-radiative decay channels, which would compete directly with any intended electron or energy transfer processes. The solvent environment plays a crucial role in modulating this aggregation and, therefore, indirectly controls the efficiency of PET and energy transfer. ccspublishing.org.cnnih.gov

While detailed quantitative data on the rates and quantum yields of electron and energy transfer for systems specifically involving this compound are not extensively documented in the literature, the principles are well-established from studies on closely related aluminum phthalocyanines. These studies utilize techniques like femtosecond transient absorption spectroscopy to track the formation and decay of excited states and radical species on picosecond to nanosecond timescales. nih.govnih.gov

The table below summarizes key photophysical properties of AlPcOH relevant to its excited-state dynamics, based on available research. These parameters are fundamental prerequisites for predicting and understanding its behavior in potential electron and energy transfer systems.

Table 1: Summary of Relevant Photophysical Properties of this compound (AlPcOH)

| Property | Observation | Significance for Electron/Energy Transfer |

|---|---|---|

| Q-band Absorption Maximum | ~671 nm in Ethanol/Water mixtures (monomer) ccspublishing.org.cn | Defines the primary wavelength for photoexcitation to initiate transfer processes. |

| Aggregation Behavior | Forms aggregates in aqueous solutions, influenced by water content. ccspublishing.org.cn | Aggregation can quench excited states, altering transfer efficiencies and providing competing de-excitation pathways. |

| Fluorescence | Emission is characteristic of the monomeric form and is quenched upon aggregation. ccspublishing.org.cn | Fluorescence quenching is a primary indicator of successful electron or energy transfer to a nearby acceptor. |

| Excited State | Can populate both singlet and triplet excited states. nih.gov | The long lifetime of the triplet state can be advantageous for transfer processes that are spin-allowed from this state. |

The following table outlines the conceptual framework for studying photoinduced electron and energy transfer in a hypothetical system involving AlPcOH and a molecular partner.

Table 2: Conceptual Framework for AlPcOH Donor-Acceptor Systems

| Component | Role | Key Process | Experimental Probe |

|---|---|---|---|

| AlPcOH | Photosensitizer (Donor or Acceptor) | Light absorption; excitation | UV-Vis Absorption Spectroscopy |

| Molecular Partner (A or D) | Acceptor or Donor | Receives/donates electron or energy | Steady-State & Time-Resolved Fluorescence |

| Solvent | Medium | Influences aggregation and solvation of charge-separated species | Spectroscopic analysis in various solvents |

| Charge-Separated State (e.g., AlPcOH•⁺/A•⁻) | Intermediate | Recombination or further reaction | Transient Absorption Spectroscopy |

Aggregation Behavior and Supramolecular Assembly of Aluminum Phthalocyanine Hydroxide

Mechanistic Investigations of Aggregation in Solution and Mixed Solvent Systems

The self-assembly of AlPcOH in various solvent systems is a complex process governed by a delicate interplay of intermolecular forces. The extent and nature of aggregation are highly dependent on the surrounding environment, particularly the polarity of the solvent.

Dimerization (H- and J-type Aggregates)

In solution, AlPcOH molecules exhibit a strong tendency to form dimers, which are the primary building blocks for larger aggregates. These dimers can be broadly classified into two main types based on the relative orientation of the phthalocyanine (B1677752) macrocycles: H-aggregates and J-aggregates.

H-aggregates , or "face-to-face" aggregates, are characterized by a parallel stacking of the phthalocyanine rings. This arrangement leads to a blue-shift (hypsochromic shift) in the Q-band of the electronic absorption spectrum. cyberleninka.ru

J-aggregates , or "end-to-end" or "head-to-tail" aggregates, involve a slipped cofacial arrangement of the macrocycles. researchgate.net This configuration results in a red-shift (bathochromic shift) of the Q-band. researchgate.netnih.gov The presence of the axial hydroxyl group in AlPcOH can hinder direct face-to-face stacking, making the formation of J-type aggregates more probable in certain conditions. researchgate.net

Studies on the closely related aluminum phthalocyanine chloride (AlClPc) have provided insights into the dimerization process. Theoretical calculations have been employed to model the structures and predict the absorption spectra of both H- and J-type dimers. researchgate.netresearchgate.net

Higher-Order Aggregate Formation and Complex Equilibria

Beyond simple dimerization, AlPcOH can form higher-order aggregates, including trimers, tetramers, and larger oligomers. nih.gov This process is particularly pronounced in solvent systems with a high water content. researchgate.netscielo.br In such environments, the aggregation becomes a complex equilibrium involving multiple species of varying sizes. researchgate.netscielo.br The formation of these larger assemblies is often indicated by significant changes in the absorption spectra, including the appearance of new bands and an increase in light scattering. cyberleninka.ruresearchgate.net

Influence of Solvent Polarity and Composition on Aggregation State

The polarity and composition of the solvent play a pivotal role in determining the aggregation state of AlPcOH. In organic solvents with low polarity, AlPcOH tends to exist predominantly in its monomeric form. researchgate.netscielo.br However, as the polarity of the medium increases, typically with the addition of water to an organic solvent like ethanol (B145695) or dimethylformamide (DMF), the aggregation process is favored. cyberleninka.ruresearchgate.netscielo.br

Research conducted in water/ethanol mixtures has demonstrated a clear dependence of aggregation on the water content:

In solutions with less than 30% water, AlPcOH remains primarily as monomers. researchgate.netscielo.br

At water concentrations of 40% and 50%, the formation of dimers becomes significant. researchgate.netscielo.brscielo.br

When the water content exceeds 60%, the aggregation process becomes more complex, leading to the formation of higher-order, J-type aggregates. researchgate.netscielo.brscielo.br

Similarly, for AlClPc in DMF-water mixtures, a critical water concentration of approximately 7.8% has been identified, at which a dramatic shift in the monomer-dimer equilibrium occurs, favoring the formation of J-aggregates. researchgate.netresearchgate.net In pure DMF, AlClPc exists almost entirely as monomers. cyberleninka.ruresearchgate.net

Table 1: Effect of Solvent Composition on the Aggregation State of AlPcOH in Water/Ethanol Mixtures

| Water Content (v/v) | Predominant Species | Reference |

|---|---|---|

| < 30% | Monomers | researchgate.netscielo.br |

| 40-50% | Dimers (HB and/or Al-O-Al bridged) | researchgate.netscielo.brscielo.br |

| > 60% | Higher-order J-type aggregates | researchgate.netscielo.brscielo.br |

Role of Hydrogen Bonding and Metal-Oxygen-Metal Bridging in Aggregation

The aggregation of AlPcOH is not solely driven by hydrophobic and π-π stacking interactions between the phthalocyanine rings. Specific interactions involving the axial hydroxyl group and the central aluminum atom are also crucial.

Hydrogen Bonding: The hydroxyl group can participate in intermolecular hydrogen bonding, linking adjacent AlPcOH molecules. researchgate.netscielo.br This is a significant driving force for dimerization, especially in moderately polar environments. scielo.br

Metal-Oxygen-Metal Bridging: The formation of a μ-oxo bridge (Al-O-Al) between two aluminum centers is another proposed mechanism for dimerization. scielo.brnih.gov This type of linkage can occur in the presence of water. scielo.br

For these types of dimers, the interplanar distances are often greater than what would be expected for typical π-π interactions, suggesting that these specific interactions are the dominant force in their formation. scielo.br

Spectroscopic Probes for Aggregation States (Electronic Absorption, Fluorescence, Resonant Light Scattering)

Several spectroscopic techniques are instrumental in identifying and characterizing the different aggregation states of AlPcOH in solution.

Electronic Absorption Spectroscopy: This is one of the most common methods used to monitor aggregation. The Q-band in the visible region of the spectrum is particularly sensitive to the aggregation state. As mentioned, the formation of H-aggregates leads to a blue-shift, while J-aggregates cause a red-shift. cyberleninka.ruresearchgate.net In the case of AlPcOH aggregation in water/ethanol mixtures, the appearance of a new band around 380 nm is characteristic of aggregated species. researchgate.net The intensity of the monomeric Q-band (around 671 nm in ethanol) decreases as aggregation proceeds. researchgate.net

Fluorescence Spectroscopy: The fluorescence properties of AlPcOH are strongly quenched upon aggregation. scielo.br Monomeric AlPcOH exhibits a characteristic fluorescence emission, but the formation of dimers and higher-order aggregates provides non-radiative decay pathways, leading to a significant decrease in the fluorescence quantum yield. scielo.br H-aggregates are typically non-fluorescent due to symmetry-forbidden transitions. cyberleninka.ru While J-aggregates can be fluorescent, their quantum yields are generally much lower than those of the corresponding monomers. scielo.br

Resonant Light Scattering (RLS): This technique is particularly useful for detecting the presence of large aggregates. researchgate.net An increase in the RLS signal intensity is indicative of the formation of higher-order structures and provides information about the size of the aggregates. cyberleninka.ruresearchgate.net

Table 2: Spectroscopic Signatures of AlPcOH Aggregation

| Technique | Observation | Interpretation | Reference |

|---|---|---|---|

| Electronic Absorption | Decrease in Q-band intensity (e.g., ~671 nm) | Monomer consumption | researchgate.net |

| Appearance of new band (~380 nm) | Formation of H-type aggregates | researchgate.net | |

| Appearance of red-shifted band (e.g., ~800 nm) | Formation of J-type aggregates | researchgate.netnih.gov | |

| Fluorescence | Decreased emission intensity/quenching | Aggregation-induced quenching | scielo.br |

| Resonant Light Scattering | Increased scattering intensity | Formation of large, higher-order aggregates | researchgate.netresearchgate.net |

Impact of Aggregation on Photophysical Properties and Quantum Yields

The aggregation of AlPcOH has a profound impact on its photophysical properties, which is a critical consideration for its use in applications such as photodynamic therapy (PDT). scielo.brnih.gov The aggregation state directly influences key parameters like the singlet oxygen quantum yield and the lifetime of the triplet state. researchgate.net

Generally, aggregation is considered detrimental to the photodynamic efficacy of phthalocyanines because it leads to a decrease in the singlet oxygen quantum yield. scielo.brnih.gov The close proximity of the macrocycles in an aggregated state facilitates self-quenching of the excited triplet state, which is the precursor to singlet oxygen formation. cyberleninka.ru This deactivation pathway competes with the energy transfer to molecular oxygen, thereby reducing the efficiency of reactive oxygen species generation.

The fluorescence quantum yield is also significantly reduced upon aggregation. scielo.br As observed in water/ethanol mixtures, the emission intensity of AlPcOH decreases drastically as the water content increases and aggregation becomes more prevalent. scielo.br At high water percentages, where J-aggregates are formed, the emission intensity drops to nearly zero. scielo.br This quenching of fluorescence is a direct consequence of the intermolecular interactions within the aggregates that provide efficient non-radiative decay channels for the excited state.

Strategies for Controlling Aggregation Behavior in Solution and Solid State

The aggregation of AlPcOH can significantly alter its properties, often leading to a decrease in its efficacy for applications like photodynamic therapy by quenching the excited states. scielo.brnih.gov Consequently, various strategies have been developed to modulate and control its aggregation in both solution and the solid state. These methods focus on altering the intermolecular forces that drive the self-association process.

Steric Hindrance through Peripheral Substitution

One effective strategy to inhibit the aggregation of phthalocyanine molecules is the introduction of bulky substituents onto the periphery of the macrocycle. These peripheral groups create steric barriers that physically prevent the close approach and parallel stacking of the phthalocyanine rings, which is a prerequisite for the formation of common H- and J-aggregates.

The addition of functional groups to the outer ring of the phthalocyanine can prevent the low solubility in aqueous media and the consequent aggregation. scielo.brnih.gov For instance, the introduction of trifluoroethoxy groups onto a phthalocyanine core has been shown to prevent aggregation due to the steric repulsion exerted by these substituents. jchemrev.com Similarly, the attachment of sulfate (B86663) groups not only improves water solubility but also introduces electrostatic repulsion and steric hindrance that disrupt the stacking process. scielo.brnih.gov However, it is important to note that the addition of these substituent groups can affect the electron distribution within the primary molecular structure, thereby altering the intrinsic photophysical and chemical properties of the phthalocyanine. scielo.brnih.gov

Supramolecular Encapsulation and Hybrid Material Formation

A powerful and versatile approach to prevent aggregation is the encapsulation of AlPcOH molecules within a larger host structure or the formation of hybrid materials. This method physically isolates individual phthalocyanine molecules, preventing self-quenching and maintaining their monomeric, photoactive state even in aqueous environments. nih.gov

This strategy is often referred to as creating third-generation photosensitizers. nih.gov Examples of this approach include:

Nanoparticle Association: Hydrophobic phthalocyanine derivatives like aluminum phthalocyanine chloride have been successfully associated with water-dispersible nanocarriers, such as poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA) nanoparticles. nih.gov This association effectively prevents aggregation in aqueous media. The addition of surfactants like Tween 20 can further reduce the aggregation of the phthalocyanine during its incorporation into the nanoparticles. nih.gov

Polymer Encapsulation: A supramolecular dyad of aluminum phthalocyanine and a fullerene derivative has been encapsulated within polyvinylpyrrolidone (B124986) nanoparticles. This encapsulation not only prevents aggregation but also influences the photochemical properties of the dyad.

Virus-Like Particles (VLPs): At neutral pH, water-soluble phthalocyanines have been encapsulated within virus-like particles. This confinement leads to the formation of ordered phthalocyanine stacks, demonstrating that encapsulation can also be used to template specific types of supramolecular assemblies. nih.gov

These hybrid materials not only solve the aggregation issue but can also provide additional functionalities, such as targeted delivery in biomedical applications. nih.gov

pH-Dependent Aggregation and Dissolution Phenomena

The pH of the surrounding medium can significantly influence the aggregation state of aluminum phthalocyanine derivatives, primarily by altering the nature of the axial ligands coordinated to the central aluminum atom and the ionization state of peripheral substituents. nih.govnih.gov The aggregation of photosensitizers can be affected by several factors, including pH. researchgate.netscite.ai

For disulphonated aluminum phthalocyanine (AlPcS2), a compound structurally related to AlPcOH, the degree of dimerization is strongly pH-dependent. nih.gov This dependency is not primarily due to the binding energy of the dimer itself but is determined by the strength of the bond between the central aluminum atom and its axial ligand (e.g., -OH or -OH2). nih.gov Changes in pH alter the protonation state of these axial ligands, which in turn influences the intermolecular interactions and the equilibrium between monomeric and dimeric species. nih.gov

This pH-responsiveness can be exploited. For example, phthalocyanine-based systems have been designed to be stimuli-responsive for applications like cancer therapy, where the lower pH of the tumor microenvironment could trigger a change in the aggregation state or solubility. frontiersin.org The ionization state of functional groups, which is controlled by pH, can transform a water-soluble form of a phthalocyanine dye into a water-insoluble, aggregated form. jchemrev.com This principle highlights the potential to control the dissolution and aggregation of AlPcOH through precise pH adjustments.

Self-Assembly and Supramolecular Architecture Formation

Beyond simple aggregation, aluminum phthalocyanine hydroxide (B78521) and its derivatives can be directed to self-assemble into highly ordered, functional supramolecular architectures. This "bottom-up" approach utilizes non-covalent interactions like π-π stacking and hydrogen bonding to construct complex structures from molecular building blocks. ru.nl

Phthalocyanines are known to self-assemble into columnar structures, where the planar molecules stack on top of one another. ru.nl These columnar assemblies are of significant interest because they can exhibit one-dimensional transport of energy or charge along the stacking axis. The formation of these supramolecular structures can be modulated by a variety of factors, including the solvent, temperature, ionic strength, and the presence of specific peripheral substituents. nih.gov

Hierarchical self-assembly can lead to even more complex structures. For instance, phthalocyanine derivatives have been used to construct supramolecular gels. frontiersin.org In these systems, the initial self-assembly of the molecules into fibers or ribbons is followed by the entanglement of these structures to form a three-dimensional gel network. The properties of these supramolecular materials are dictated by both the characteristics of the individual AlPcOH molecules and the nature of their collective, ordered arrangement. frontiersin.org

Theoretical and Computational Chemistry of Aluminum Phthalocyanine Hydroxide

Quantum Mechanical Studies of Molecular Structure and Electronic States

Quantum mechanical calculations provide fundamental insights into the geometry and electronic landscape of aluminum phthalocyanine (B1677752) hydroxide (B78521) (AlPcOH). These theoretical approaches allow for a detailed understanding of the molecule's intrinsic properties, which are foundational to its photophysical behavior.

Density Functional Theory (DFT) for Ground State Properties and Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and ground state properties of many-body systems. For aluminum phthalocyanine hydroxide and its close analogs like aluminum phthalocyanine chloride (AlClPc), DFT has been instrumental in optimizing molecular geometries and understanding conformational states. researchgate.netresearchgate.netbohrium.com First-principles calculations based on DFT are employed to determine the most stable three-dimensional arrangement of atoms in the AlPcOH molecule.

Studies have shown that the introduction of an axial ligand, such as the hydroxide group in AlPcOH, significantly influences the electronic properties by altering the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.gov DFT calculations can predict bond lengths, such as the Al-O bond, and the out-of-plane shift of the aluminum atom, which are critical parameters affecting the molecule's interaction with its environment. researchgate.net These computational models confirm that the phthalocyanine macrocycle is a planar structure, with the aluminum atom slightly displaced from this plane, coordinated to the axial hydroxide ligand. chemrxiv.org The electronic properties can be further tuned by chemical modifications, such as fluorination, which DFT calculations show can lead to quasi-rigid shifts in molecular orbital energies. chemrxiv.org

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption and Emission Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to describe excited states and, consequently, to simulate electronic absorption and emission spectra. mdpi.com This method has been successfully applied to AlPcOH and related compounds to interpret their characteristic UV-Vis spectra. researchgate.netresearchgate.netbohrium.com Phthalocyanines are known for their strong absorption in the visible region, characterized by the Q-band (around 600-700 nm) and the Soret or B-band in the near-UV region (around 300-400 nm). researchgate.netresearchgate.net

TD-DFT calculations can accurately predict the wavelengths of these absorption bands. researchgate.net For the AlPcOH monomer, the intense Q-band corresponds to the electronic transition from the HOMO to the LUMO (S₀ → S₁). researchgate.net The theory also helps to understand shifts in the absorption spectrum. For instance, calculations on dimeric forms have shown a blue shift in the UV-Vis spectra compared to the monomer, which is consistent with experimental observations of aggregated species. Furthermore, TD-DFT can model fluorescence spectra, reproducing the Stokes shift observed experimentally, although the accuracy is generally considered better for absorption than for emission spectra. cyberleninka.ru

Computational Modeling of Aggregation Phenomena

The strong tendency of phthalocyanine molecules to aggregate in solution, particularly in aqueous media, is a critical factor influencing their properties. scielo.brscielo.br Computational modeling provides a molecular-level understanding of the forces driving this self-assembly and the structures of the resulting aggregates.

Energetics and Geometries of Dimeric and Polymeric Species

Computational studies, often employing DFT, have been used to calculate the structures and energetics of AlPcOH dimers and larger aggregates. researchgate.netbohrium.com Aggregation is primarily driven by π-π stacking interactions between the large aromatic macrocycles of the phthalocyanine units. researchgate.netscielo.br However, for metallated phthalocyanines like AlPcOH, other specific interactions can also play a crucial role. These include the formation of dimers linked by hydrogen bonds or through an Al-O-Al bridge. researchgate.netscielo.br

The geometry of these aggregates is a key determinant of their optical properties. Two primary forms of aggregates are typically considered: H-aggregates (face-to-face arrangement) and J-aggregates (face-to-tail or slipped-stack arrangement). scielo.br For AlPcOH, the presence of the axial hydroxide ligand can sterically hinder a perfectly co-facial arrangement, reducing the probability of H-aggregate formation and favoring the formation of J-aggregates. scielo.br Theoretical calculations of AlClPc, a similar molecule, have explored the geometries of both H- and J-aggregates. researchgate.netbohrium.com The formation of these different aggregate types leads to distinct changes in the absorption spectrum, with H-aggregates typically causing a blue shift and J-aggregates a red shift relative to the monomer Q-band. researchgate.net

Solvent Effects in Computational Aggregation Models

The solvent environment has a profound effect on the aggregation of AlPcOH. scielo.br Computational models often incorporate solvent effects to accurately predict aggregation behavior. In highly polar solvents like N,N-dimethylformamide (DMF), AlPcOH tends to exist in a monomeric state. researchgate.netresearchgate.netbohrium.com However, the addition of a non-solvent like water drastically changes this behavior. cyberleninka.ru

Studies of AlPcOH in water/ethanol (B145695) mixtures have shown that in ethanol-rich solutions (e.g., less than 30% water), the compound remains as a monomer. researchgate.netscielo.brscielo.br As the water content increases (e.g., 40-50%), dimer formation is observed. researchgate.netscielo.br At even higher water concentrations (above 60%), the aggregation becomes more complex, involving multiple equilibria and the formation of higher-order J-type aggregates. researchgate.netscielo.br Computational studies on the related AlClPc in DMF-water mixtures confirm this trend, identifying a critical water concentration at which the ratio of monomers to J-aggregates changes dramatically. researchgate.netresearchgate.netbohrium.com The solvent molecules can interact directly with the central metal and axial ligand, influencing the aggregation process. scielo.brresearchgate.net

Simulation of Photophysical Parameters and Excited State Processes

Computational simulations are vital for predicting the photophysical parameters of AlPcOH and understanding the processes that occur following light absorption. The aggregation state of the molecule is known to significantly alter its photophysical properties. scielo.br

TD-DFT calculations are the primary tool for simulating photophysical parameters such as absorption and fluorescence spectra. researchgate.netresearchgate.net As discussed, these simulations can demonstrate how the monomer/dimer ratio in a solution, which is dependent on concentration and solvent, affects the observed spectra. researchgate.netbohrium.com For instance, the formation of aggregates typically leads to a decrease in fluorescence quantum yield compared to the monomeric form. This quenching is a result of new non-radiative decay pathways becoming available in the aggregated state.